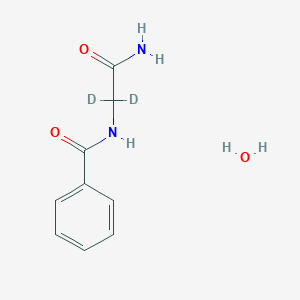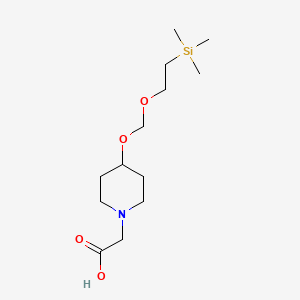
2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid
Übersicht
Beschreibung
The compound “2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains trimethylsilyl groups, which are often used in organic chemistry as protective groups for reactive sites .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the presence of other reagents. For instance, the trimethylsilyl group could be removed under certain conditions, or it could participate in reactions with other functional groups . Unfortunately, specific reaction data for this compound was not found in the available resources.Wissenschaftliche Forschungsanwendungen
Chemistry and Reaction Mechanisms
Research on compounds related to piperidine derivatives, like the one mentioned, often focuses on their synthesis and chemical behavior. For instance, studies on the nucleophilic aromatic substitution of the nitro-group have been conducted to understand the reaction mechanisms of similar piperidine-based compounds (Pietra & Vitali, 1972). Such insights can help in developing novel synthetic routes for creating new compounds with potential applications in drug development, materials science, and more.
Environmental Science and Biodegradation
Research on the biodegradation and fate of organic compounds, including acetic acid derivatives, in soil and groundwater is vital for assessing their environmental impact. For example, a review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) highlights the microbial degradation pathways of ETBE, a gasoline ether oxygenate, which shares similarities in chemical behavior with trimethylsilyl-protected compounds (Thornton et al., 2020). Understanding the degradation pathways of such compounds is crucial for developing strategies to mitigate their environmental impact.
Biotechnology and Fermentation
The study of acetic acid bacteria (AAB) and their role in vinegar and fermented beverages offers insights into the biotechnological applications of acetic acid and its derivatives. AAB are used in the oxidative fermentation process to produce vinegar, a process that could be related to the metabolic pathways affected by similar acetic acid derivatives (Lynch et al., 2019). This research can inform the production of fermented foods and beverages, as well as the biotechnological exploitation of these microorganisms for industrial applications.
Materials Science and Corrosion Studies
The interaction between acetic acid, its derivatives, and metals is a critical area of study in materials science, particularly concerning corrosion. Research on the effects of organic acid vapors, including acetic acid, on the corrosion of copper, highlights the importance of understanding these chemical interactions to protect materials in industrial applications (Bastidas & La Iglesia, 2007). Such studies are essential for developing corrosion inhibitors and selecting materials that are resistant to acid-induced degradation.
Eigenschaften
IUPAC Name |
2-[4-(2-trimethylsilylethoxymethoxy)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-19(2,3)9-8-17-11-18-12-4-6-14(7-5-12)10-13(15)16/h12H,4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSQBCYRLEGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCOC1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2-(Trimethylsilyl)ethoxy)methoxy)-piperidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



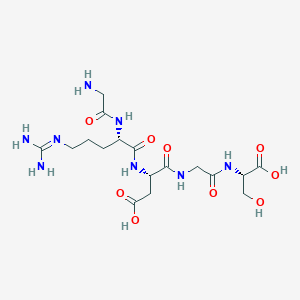
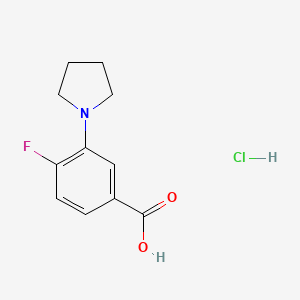

![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

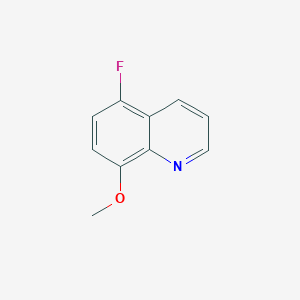
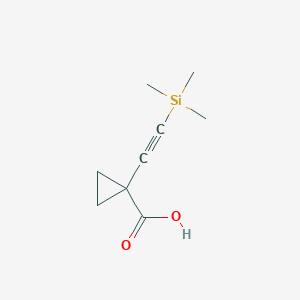
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
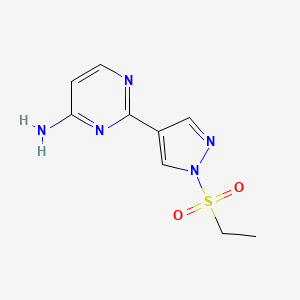
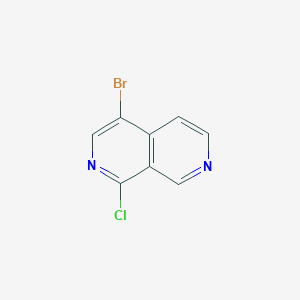
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)


